REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[N:6][C:5]([NH:8][NH2:9])=[C:4]([NH2:10])[CH:3]=1.[C:11]([O-])(=O)[CH3:12].[K+]>CC(O)=O>[Cl:1][C:2]1[CH:3]=[C:4]([NH2:10])[C:5]2[N:6]([C:11]([CH3:12])=[N:9][N:8]=2)[N:7]=1 |f:1.2|
|
Name
|
|
Quantity
|
475 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C(N=N1)NN)N
|
Name
|
potassium acetate
|
Quantity
|
467 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
170 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 170° C. for 4 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The MW vial was sealed
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture was heated up
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled down to RT
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by silica gel column chromatography (NH3 1%/CH2Cl2/MeOH 1-3%)
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=2N(N1)C(=NN2)C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.451 mmol | |
AMOUNT: MASS | 450 mg | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 82.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |